molecular formula C22H25ClO7 B12383401 Ertugliflozin-d9

Ertugliflozin-d9

Cat. No.: B12383401
M. Wt: 445.9 g/mol
InChI Key: MCIACXAZCBVDEE-DAKLCTAOSA-N
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Description

Ertugliflozin-d9 is a deuterated form of Ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). This compound is primarily used in the treatment of type 2 diabetes mellitus by promoting the excretion of glucose through urine. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ertugliflozin due to its enhanced stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ertugliflozin-d9 involves the incorporation of deuterium atoms into the molecular structure of Ertugliflozin. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated benzyl chloride can be used in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ertugliflozin-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Ertugliflozin-d9 is widely used in scientific research for various applications, including:

    Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion (ADME) of Ertugliflozin.

    Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites.

    Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on the pharmacokinetics of Ertugliflozin.

    Biological Research: this compound is used in cellular and molecular biology studies to understand its mechanism of action and effects on glucose metabolism.

Mechanism of Action

Ertugliflozin-d9, like Ertugliflozin, works by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and reduced blood glucose levels. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose homeostasis and renal glucose handling.

Comparison with Similar Compounds

Similar Compounds

  • Canagliflozin
  • Dapagliflozin
  • Empagliflozin

Comparison

Ertugliflozin-d9 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies. While other SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin also inhibit glucose reabsorption, this compound’s deuterated form offers distinct advantages in research settings.

Properties

Molecular Formula

C22H25ClO7

Molecular Weight

445.9 g/mol

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2,3D,4D,6D,7D

InChI Key

MCIACXAZCBVDEE-DAKLCTAOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl)[2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Origin of Product

United States

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